2-(diethylamino)ethanol;[(1E,3E)-octadeca-1,3-dienyl] hydrogen sulfate
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Overview
Description
2-(Diethylamino)ethanol;[(1E,3E)-octadeca-1,3-dienyl] hydrogen sulfate is a compound that combines the properties of an alkanolamine and a sulfate ester. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. The presence of both a diethylamino group and a long-chain unsaturated hydrocarbon makes it a versatile molecule with unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethanol;[(1E,3E)-octadeca-1,3-dienyl] hydrogen sulfate typically involves a multi-step process:
Synthesis of 2-(diethylamino)ethanol: This can be achieved by reacting diethylamine with ethylene oxide under controlled conditions to produce 2-(diethylamino)ethanol.
Preparation of [(1E,3E)-octadeca-1,3-dienyl] hydrogen sulfate: This involves the sulfonation of octadeca-1,3-diene using sulfur trioxide or chlorosulfonic acid to introduce the sulfate group.
Coupling Reaction: The final step involves coupling 2-(diethylamino)ethanol with [(1E,3E)-octadeca-1,3-dienyl] hydrogen sulfate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for the sulfonation step and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethanol;[(1E,3E)-octadeca-1,3-dienyl] hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or sulfates.
Reduction: Reduction reactions can target the sulfate group or the double bonds in the hydrocarbon chain.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.
Major Products
Oxidation Products: Oxidized derivatives of the hydrocarbon chain or the sulfate group.
Reduction Products: Reduced forms of the sulfate ester or the hydrocarbon chain.
Substitution Products: N-substituted derivatives of 2-(diethylamino)ethanol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a surfactant due to its amphiphilic nature, aiding in the formation of micelles and emulsions. It can also serve as a phase transfer catalyst in various organic reactions.
Biology
In biological research, it may be used to study membrane interactions and transport mechanisms due to its surfactant properties. It can also be employed in the synthesis of biologically active molecules.
Medicine
Potential medical applications include its use as a drug delivery agent, leveraging its ability to interact with biological membranes and enhance the solubility of hydrophobic drugs.
Industry
In industrial applications, this compound can be used in formulations of detergents, emulsifiers, and dispersants. Its unique properties make it suitable for use in cosmetics and personal care products.
Mechanism of Action
The mechanism of action of 2-(diethylamino)ethanol;[(1E,3E)-octadeca-1,3-dienyl] hydrogen sulfate involves its interaction with lipid bilayers and proteins. The diethylamino group can form hydrogen bonds and electrostatic interactions, while the long hydrocarbon chain can insert into lipid membranes, altering their properties and facilitating the transport of molecules across the membrane.
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)ethanol: Similar in structure but lacks the sulfate ester group.
Octadeca-1,3-diene: Similar hydrocarbon chain but lacks the amino and sulfate groups.
Sodium dodecyl sulfate: A common surfactant with a sulfate group but a shorter hydrocarbon chain.
Uniqueness
The uniqueness of 2-(diethylamino)ethanol;[(1E,3E)-octadeca-1,3-dienyl] hydrogen sulfate lies in its combination of a tertiary amine, a long unsaturated hydrocarbon chain, and a sulfate ester. This combination imparts unique surfactant properties and potential for diverse applications in various fields.
Properties
CAS No. |
65151-88-4 |
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Molecular Formula |
C24H49NO5S |
Molecular Weight |
463.7 g/mol |
IUPAC Name |
2-(diethylamino)ethanol;[(1E,3E)-octadeca-1,3-dienyl] hydrogen sulfate |
InChI |
InChI=1S/C18H34O4S.C6H15NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;1-3-7(4-2)5-6-8/h15-18H,2-14H2,1H3,(H,19,20,21);8H,3-6H2,1-2H3/b16-15+,18-17+; |
InChI Key |
OCBWZEKTEHVJIW-DCPGAFKKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC/C=C/C=C/OS(=O)(=O)O.CCN(CC)CCO |
Canonical SMILES |
CCCCCCCCCCCCCCC=CC=COS(=O)(=O)O.CCN(CC)CCO |
Origin of Product |
United States |
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